molecular formula C63H93CoN13O15P B1516221 Methylcobalamin hydrate CAS No. 288315-09-3

Methylcobalamin hydrate

Cat. No. B1516221
CAS RN: 288315-09-3
M. Wt: 1362.4 g/mol
InChI Key: WFXLIARBQZLWLZ-INGVNTQCSA-L
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Description

Methylcobalamin hydrate is a coenzyme required in the biosynthesis of methionine . It is a form of Vitamin B12 and plays a crucial role in various physiological processes, including DNA synthesis, methionine metabolism, and nerve cell function . It is also used in the treatment of peripheral neuropathy, diabetic neuropathy, and as a preliminary treatment for amyotrophic lateral sclerosis .


Synthesis Analysis

Methylcobalamin is the methyl form of cobalamin obtained from hydroxycobalamin, either by chemical manipulation in the laboratory or in the body as a natural process . Commercial forms of methylcobalamin are produced in the laboratory through the conversion of cyanocobalamin .


Molecular Structure Analysis

The molecular formula of this compound is C63H93CoN13O15P . It is an organometallic molecule with a complex structure involving a cobalt atom .


Chemical Reactions Analysis

Methylcobalamin is involved in enzymatic reactions such as isomerisation, dehalogenation, and methyl transfer . It acts as a cofactor for adenosylcobalamin-dependent and methylcobalamin-dependent enzymes .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is red in color and does not have a specific odor . The molecular weight of this compound is 1362.40 .

Scientific Research Applications

Neuroregeneration and Neuroprotection

  • Nerve Regeneration and Neuronal Survival : Methylcobalamin promotes neurite outgrowth and neuronal survival, mediating its effects through the methylation cycle. It increases Erk1/2 and Akt activities, showing promise in nerve regeneration and functional recovery in a rat sciatic nerve injury model (Okada et al., 2010).
  • Cerebral Ischemia/Reperfusion Injury : In cases of cerebral ischemic injury, methylcobalamin has demonstrated neuroprotective effects, enhancing cell viability, reducing inflammation, and promoting autophagy flux. It activates the ERK1/2 pathway, offering potential as a neuroprotective drug (Yunong Li et al., 2021).
  • Muscle Regeneration : Methylcobalamin facilitates muscle regeneration by promoting proliferation and migration of muscle cells, specifically C2C12 myoblasts, through the Erk1/2 signaling pathway. This suggests its potential in treating muscle injuries or degeneration after denervation (Okamoto et al., 2014).

Therapeutic Applications in Neurological Disorders

  • Peripheral Neuropathy : Methylcobalamin has been found effective in treating peripheral neuropathies, showing potential in reducing hyperalgesia and promoting nerve remyelination. It has been used in cases like diabetic neuropathy and subacute herpetic neuralgia (Xu et al., 2013).
  • Visual Field Defects in Glaucoma : A study on normal-tension glaucoma showed that methylcobalamin might prevent the deterioration of visual field defects, suggesting its use in ophthalmologic conditions (Yamazaki et al., 2000).
  • Amyotrophic Lateral Sclerosis (ALS) : High-dose methylcobalamin has been considered a therapeutic candidate for ALS. Clinical trials have suggested its role in prolonging survival and suppressing progression in early-stage ALS patients (Izumi et al., 2019).

Other Potential Applications

  • Autism : Methylcobalamin, combined with folinic acid, improved glutathione redox status and other metabolic abnormalities in autistic children, indicating its potential in targeted nutritional intervention (James et al., 2009).
  • Pharmacokinetics and Stability : Studies on the physicochemical stability of methylcobalamin injections and its pharmacokinetics provide valuable insights into its practical applications and handling in clinical settings (Ip et al., 2019).

Mechanism of Action

Target of Action

Methylcobalamin hydrate, a form of vitamin B12, primarily targets two enzymes in the human body: methionine synthase and mitochondrial methylmalonyl-CoA mutase . These enzymes play crucial roles in various metabolic processes, including DNA synthesis, cellular energy production, and one-carbon metabolism .

Mode of Action

this compound interacts with its targets by serving as a cofactor for these enzymes. Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA . The interaction of this compound with these enzymes results in the facilitation of their respective biochemical reactions .

Biochemical Pathways

this compound affects several biochemical pathways. It is involved in the biosynthesis of methionine, a crucial amino acid . It also plays a role in one-carbon metabolism, which is essential for the methylation of DNA and other molecules . Additionally, it contributes to mitochondrial energy metabolism .

Pharmacokinetics

It is known that the compound is water-soluble and is required for several physiological processes .

Result of Action

The action of this compound at the molecular and cellular levels leads to several effects. It is necessary for DNA synthesis and cellular energy production . It also has antioxidant effects and contributes to the methylation cycle and epigenetic regulation . Deficiency in this compound can lead to disturbance of one-carbon metabolism and impaired mitochondrial function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the bioavailability of this compound can be affected by dietary intake, as it is present in foods of animal origin, such as meat, eggs, and milk . Additionally, certain pathological conditions, such as vitamin B12 deficiency, can impact the effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

Methylcobalamin hydrate is a coenzyme required for methionine biosynthesis . It acts as a histamine receptor and is also used in Alzheimer’s disease studies . It is involved in the normal metabolism of folate and the consequent maintenance of normal homocysteine serum levels .

Cellular Effects

This compound is important for the brain and nerves, and to produce red blood cells . It is the active form of vitamin B12 that is used in adults alone or in combination with other vitamins as a dietary supplement .

Molecular Mechanism

This compound is not used directly as a cofactor, but is first converted by MMACHC into cob (II)alamin. Cob (II)alamin is then later converted into the other two forms, adenosylcobalamin and methylcobalamin for use as cofactors . This means that this compound is first dealkylated and then regenerated .

Temporal Effects in Laboratory Settings

It is known that this compound physically resembles the other forms of vitamin B12, occurring as dark red crystals that freely form cherry-colored transparent solutions in water .

Metabolic Pathways

This compound is involved in two active forms of B12 -methylcobalamin and 5-deoxyadenosylcobalamin, which are cofactors for the enzymes methionine synthase and mitochondrial methylmalonyl-CoA mutase . These enzymes are essential for several physiological processes, including normal nervous system functioning, and red blood cell development and maturation .

Transport and Distribution

It is known that vitamin B12, including this compound, is transported from food to the body’s cells through a sophisticated, multistep pathway .

Subcellular Localization

It is known that co-localization of enzymes to the same subcellular organelle or compartment can increase the local intermediate concentration and exclude competing cytosolic pathways .

properties

IUPAC Name

carbanide;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H90N13O14P.CH3.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;;1H2/q;-1;+3;/p-2/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXLIARBQZLWLZ-INGVNTQCSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H93CoN13O15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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